molecular formula C23H31N B14175161 5-(4-Butylcyclohexyl)-2-(4-ethylphenyl)pyridine CAS No. 5838-99-3

5-(4-Butylcyclohexyl)-2-(4-ethylphenyl)pyridine

Cat. No.: B14175161
CAS No.: 5838-99-3
M. Wt: 321.5 g/mol
InChI Key: IMCXBORCJCWAHY-UHFFFAOYSA-N
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Description

5-(4-Butylcyclohexyl)-2-(4-ethylphenyl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a pyridine ring substituted with a butylcyclohexyl group and an ethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Butylcyclohexyl)-2-(4-ethylphenyl)pyridine typically involves the reaction of 4-butylcyclohexyl bromide with 4-ethylphenylpyridine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Butylcyclohexyl)-2-(4-ethylphenyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring or the cyclohexyl group are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-(4-Butylcyclohexyl)-2-(4-ethylphenyl)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Butylcyclohexyl)-2-(4-ethylphenyl)pyridine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Butylcyclohexylphenylpyridine
  • 4-Ethylphenylcyclohexylpyridine
  • 4-Butylcyclohexyl-2-phenylpyridine

Uniqueness

5-(4-Butylcyclohexyl)-2-(4-ethylphenyl)pyridine is unique due to the specific combination of substituents on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications.

Properties

CAS No.

5838-99-3

Molecular Formula

C23H31N

Molecular Weight

321.5 g/mol

IUPAC Name

5-(4-butylcyclohexyl)-2-(4-ethylphenyl)pyridine

InChI

InChI=1S/C23H31N/c1-3-5-6-19-9-11-20(12-10-19)22-15-16-23(24-17-22)21-13-7-18(4-2)8-14-21/h7-8,13-17,19-20H,3-6,9-12H2,1-2H3

InChI Key

IMCXBORCJCWAHY-UHFFFAOYSA-N

Canonical SMILES

CCCCC1CCC(CC1)C2=CN=C(C=C2)C3=CC=C(C=C3)CC

Origin of Product

United States

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